molecular formula C21H26O2 B1664803 Altrenogest CAS No. 850-52-2

Altrenogest

Numéro de catalogue B1664803
Numéro CAS: 850-52-2
Poids moléculaire: 310.4 g/mol
Clé InChI: VWAUPFMBXBWEQY-ANULTFPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Altrenogest, also known as Allyltrenbolone, is a synthetic progestin of the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . It is sold under various brand names such as Regumate, Matrix, Swinemate, and Altren .


Molecular Structure Analysis

The molecular formula of Altrenogest is C21H26O2 and its molecular weight is 310.44 . The IUPAC name is (8S,13S,14S,17R)-17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .


Chemical Reactions Analysis

Altrenogest and its metabolites can be detected in post-administration horse urine using liquid chromatography tandem mass spectrometry .


Physical And Chemical Properties Analysis

Altrenogest is a liquid at room temperature .

Applications De Recherche Scientifique

1. Maintaining Pregnancy in Asian Elephants

  • Application Summary : Altrenogest has been used to maintain pregnancy in Asian elephants when endogenous progesterone levels decreased below the point needed to maintain pregnancy .
  • Methods of Application : Altrenogest was administered orally as a single dose to nonpregnant pilot study elephants .
  • Results : Three pregnant Asian elephants received altrenogest from 41 to 131 days during the final trimester of pregnancy, with parturition occurring from 15 to 31 days after altrenogest administration stopped .

2. Estrus Synchronization in Gilts

  • Application Summary : Altrenogest, also known as allyl trenbolone, is a steroidal progestin that is widely used in veterinary medicine to synchronize estrus in gilts .
  • Methods of Application : Estrus synchronization of gilts can be achieved by feeding the orally active progestogen altrenogest (AT) to cycling gilts at 20 mg/day for 14 to 18 days .
  • Results : Gilts usually return to estrus 4 to 8 days after the last feeding .

3. Improving Reproductive Performance in Pigs

  • Application Summary : Altrenogest supplementation during early pregnancy (from day 6 to 12 of pregnancy) may contribute to profitability and welfare in pig production systems .
  • Methods of Application : Altrenogest was supplemented during early pregnancy .
  • Results : It increased the number of total piglets born and born alive and decreased the stillbirth rate and the number of low birth weight (<800 g) piglets .

4. Preparation of Altrenogest Microcapsules

  • Application Summary : Altrenogest microcapsules were prepared to simplify its administration process and improve its stability .
  • Methods of Application : The liquid drying method was used to prepare altrenogest microcapsules with ethyl cellulose as the capsule material .
  • Results : The average particle size of the optimal altrenogest microcapsules was 76.8 µm, which is less than 200 µm, making it suitable for use in animal feed .

5. Short-Term Altrenogest Treatment Post-weaning in Multiparous Sows

  • Application Summary : Altrenogest has been used post-weaning in multiparous sows to investigate its effects on reproductive parameters and embryo quality and quantity .
  • Methods of Application : Altrenogest was administered from the day of weaning for 14, 7, and 4 days. The sows were superovulated with eCG 24 hours after the last administration of Altrenogest and with hCG at the onset of estrus .
  • Results : The treatment did not affect the percentage of sows showing estrus within 10 days, but it did increase the interval from Altrenogest withdrawal to estrus. The treatment also increased the percentage of sows with ovarian cysts and the development of polycystic ovaries. The pregnancy and fertilization rates, and overall embryo production efficiency were negatively affected by the treatments .

6. Pharmacodynamic Activity of Altrenogest

  • Application Summary : The pharmacodynamic activity of Altrenogest has been demonstrated in a number of animal models .
  • Methods of Application : Altrenogest was administered orally .
  • Results : The most important effects are the progestomimetic and anti-gonadotrophic effects. Altrenogest also has weak estrogenic, anabolic, and androgenic effects, but has no corticoid or anti-inflammatory effects .

7. Growth and Carcass Traits in Male Pigs

  • Application Summary : Altrenogest has been used in male pigs to study its effects on growth and carcass traits .
  • Methods of Application : Altrenogest was administered orally .
  • Results : The observed potency of altrenogest even exceeded that of metribolone (methyltrienolone, R-1881), which was the second most potent compound. In the study, it showed an EC 50 of 0.64 nM for the AR and 688% of the relative activational potency of testosterone and an EC 50 of 0.3 nM and 1,300% of the relative activational potency of progesterone .

8. Reproductive Outcomes in Pigs

  • Application Summary : Some research suggests that altrenogest treatment results in improved reproduction outcomes, including increased farrowing, estrous, and pregnancy rates, as well as larger litter sizes .
  • Methods of Application : Altrenogest was administered orally .
  • Results : Other studies have not confirmed these benefits and have even indicated negative effects .

Safety And Hazards

Altrenogest may cause reproductive system disorders and other adverse effects in people who become exposed to the drug . It is contraindicated for use in mares having a previous or current history of uterine inflammation . Protective measures, including the use of appropriate protective gloves, are recommended to minimize human exposure to the drug .

Orientations Futures

Altrenogest has been administered to multiple species of mammals both for management of estrus and maintenance of pregnancy . It has been used to maintain pregnancies in Asian elephants after endogenous progesterone levels decreased below the point needed to maintain pregnancy . This suggests potential future directions for the use of Altrenogest in other species and contexts.

Propriétés

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUPFMBXBWEQY-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048863
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altrenogest

CAS RN

850-52-2
Record name Altrenogest
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altrenogest [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altrenogest
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11372
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altrenogest
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTRENOGEST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altrenogest
Reactant of Route 2
Altrenogest
Reactant of Route 3
Altrenogest
Reactant of Route 4
Altrenogest
Reactant of Route 5
Altrenogest
Reactant of Route 6
Altrenogest

Citations

For This Compound
4,260
Citations
Z Wang, BS Liu, XY Wang, QH Wei, H Tian… - Animal reproduction …, 2018 - Elsevier
… to determine whether altrenogest affects gilt and sow reproductive performance. Altrenogest … The NBA and TNB of primiparous sows fed altrenogest were improved although FR was less…
Number of citations: 23 www.sciencedirect.com
EL Squires, CP Heesemann, SK Webel… - Journal of Animal …, 1983 - academic.oup.com
… Treatment with altrenogest was ineffective in inducing estrns or ovulation in Group A mares. … mg of altrenogest/kg body weight for 15 d vs no treatment. The altrenogest was dissolved in …
Number of citations: 82 academic.oup.com
H Xiao, P Sun, F Sun, J Qiu, J Wang… - Journal of veterinary …, 2019 - Wiley Online Library
… study, indicating that the plasma altrenogest concentrations fluctuated greatly after oral administration. Our results showed that there was no altrenogest accumulation by multiple …
Number of citations: 11 onlinelibrary.wiley.com
SK Webel, EL Squires - Journal of Reproduction and fertility …, 1982 - europepmc.org
… , altrenogest, was evaluated in field trials with 449 mares during the 1980 breeding season. An oral dose of 27 mg altrenogest … to oestrus within 10 days after altrenogest treatment: 56% …
Number of citations: 94 europepmc.org
FF McConaghy, LA Green, S Colgan… - Australian Veterinary …, 2016 - Wiley Online Library
… supported the findings of the PK study, which demonstrated that a single IM treatment with altrenogest resulted in average serum altrenogest levels ≥0.5 ng/mL for almost 148 h. It could …
Number of citations: 20 onlinelibrary.wiley.com
M Machnik, I Hegger, M Kietzmann… - Journal of veterinary …, 2007 - Wiley Online Library
The Federation Equestre Internationale has permitted the use of altrenogest in mares for the control of oestrus. However, altrenogest is also suspicious to misuse in competition horses …
Number of citations: 27 onlinelibrary.wiley.com
F Martinat-Botté, F Bariteau, Y Forgerit, C Macar… - Animal Reproduction …, 1995 - Elsevier
… survival were increased by altrenogest using crossbred gilts … daily dose of 20 mg of altrenogest for 18 days in its feed or a … Although the altrenogest group had more foetuses (11.1 vs …
Number of citations: 75 www.sciencedirect.com
NM Soede, EG Bouwman, P Langendijk… - … in domestic animals, 2007 - Wiley Online Library
… Synchronization of the oestrous cycle of gilts using altrenogest treatment has been found to … rate after altrenogest treatment is related to increased follicle size at the end of altrenogest …
Number of citations: 39 onlinelibrary.wiley.com
D Hodgson, S Howe, L Jeffcott, S Reid, D Mellor… - The Veterinary …, 2005 - Elsevier
… of altrenogest … altrenogest has any anabolic or other potential performance enhancing properties that may give a horse an unfair advantage, we examined the effect of oral altrenogest (…
Number of citations: 41 www.sciencedirect.com
P Taechamaeteekul, N Dumniem, K Sang-Gassanee… - Theriogenology, 2022 - Elsevier
… orally administered 20 mg/day of altrenogest starting when they entered the … altrenogest-treated sows were administered PGF2α twice 6 h apart at 24 h after the withdrawal of altrenogest…
Number of citations: 7 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.